Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
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Overview
Description
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is a complex organic compound that features a brominated indoline core, a trifluoromethylphenyl sulfonyl group, and a methyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate typically involves multiple steps:
Bromination: The indoline core is brominated using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Sulfonylation: The brominated indoline is then reacted with 3-(trifluoromethyl)benzenesulfonyl chloride in the presence of a base such as triethylamine to introduce the sulfonyl group.
Esterification: The final step involves esterification of the resulting compound with methyl bromoacetate under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The sulfonyl group can be reduced to a sulfide using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation Reactions: The indoline core can be oxidized to indole using oxidizing agents such as potassium permanganate (KMnO4).
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydride).
Reduction: Reducing agents (e.g., LiAlH4), solvents (e.g., ether, tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4), solvents (e.g., water, acetone).
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Reduction: Sulfide derivatives.
Oxidation: Indole derivatives.
Scientific Research Applications
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting cancer and inflammatory diseases.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.
Material Science: It can be used in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability, while the sulfonyl group can improve its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-(6-chloro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Methyl 2-(6-fluoro-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
- Methyl 2-(6-iodo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate
Uniqueness
Methyl 2-(6-bromo-1-((3-(trifluoromethyl)phenyl)sulfonyl)indolin-2-yl)acetate is unique due to the presence of the bromine atom, which can participate in specific chemical reactions such as Suzuki-Miyaura coupling . The trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound in drug design and development.
Properties
Molecular Formula |
C18H15BrF3NO4S |
---|---|
Molecular Weight |
478.3 g/mol |
IUPAC Name |
methyl 2-[6-bromo-1-[3-(trifluoromethyl)phenyl]sulfonyl-2,3-dihydroindol-2-yl]acetate |
InChI |
InChI=1S/C18H15BrF3NO4S/c1-27-17(24)10-14-7-11-5-6-13(19)9-16(11)23(14)28(25,26)15-4-2-3-12(8-15)18(20,21)22/h2-6,8-9,14H,7,10H2,1H3 |
InChI Key |
BGMWRRCRLLIJHL-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CC2=C(N1S(=O)(=O)C3=CC=CC(=C3)C(F)(F)F)C=C(C=C2)Br |
Origin of Product |
United States |
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